molecular formula C17H22N4O2S2 B5649526 (4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide

(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide

Cat. No. B5649526
M. Wt: 378.5 g/mol
InChI Key: DRNRFCCFIBHREX-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research into thiazole and thienyl derivatives, including compounds like "(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide," is driven by the diverse biological and chemical properties these molecules exhibit. Their synthesis and detailed analysis contribute significantly to the fields of medicinal chemistry, material science, and synthetic organic chemistry.

Synthesis Analysis

Synthesis of compounds related to "(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide" often involves multi-step reactions, starting with the formation of core thiazole or thienyl structures, followed by various functionalization reactions. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involves reactions of thiazole derivatives with ethyl bromopyruvate, characterized by spectroscopic methods and crystallographic analysis (Haroon et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of thiazole and prolinamide derivatives are often elucidated using X-ray diffraction, NMR, and computational methods. These analyses reveal the spatial arrangement of atoms, stereochemistry, and molecular interactions critical for the compound's reactivity and biological activity. For example, studies on N-acetyl-L-prolinamide and its analogs provide insights into peptide conformations, showcasing the importance of molecular structure in understanding compound properties (Benedetti et al., 1976).

Chemical Reactions and Properties

Thiazole and thienyl compounds, including prolinamide derivatives, participate in a variety of chemical reactions, such as cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are fundamental for further modifying the molecular structure to achieve desired properties or biological activities. Research on the reactivity and functionalization of thiazole derivatives, like the synthesis of unique bi-heterocycles, highlights the chemical versatility of these compounds (Abbasi et al., 2019).

properties

IUPAC Name

N-[(3S,5S)-5-(ethylcarbamoyl)-1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-3-18-17(23)15-6-13(8-21(15)7-12-4-5-24-9-12)20-16(22)14-10-25-11(2)19-14/h4-5,9-10,13,15H,3,6-8H2,1-2H3,(H,18,23)(H,20,22)/t13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRFCCFIBHREX-ZFWWWQNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=CSC=C2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@@H](CN1CC2=CSC=C2)NC(=O)C3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide

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